4-Bromo-2-chloro-1-iodobenzene

説明

Chemical Identification and Nomenclature

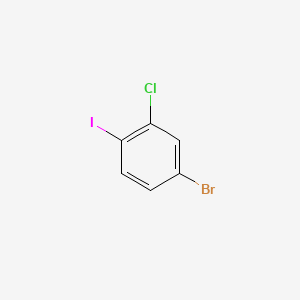

4-Bromo-2-chloro-1-iodobenzene (CAS: 31928-47-9) is a trihalogenated aromatic compound characterized by distinct bromine, chlorine, and iodine substituents on a benzene ring. Its systematic IUPAC name reflects the positions of the halogens: bromine at the 4-position, chlorine at the 2-position, and iodine at the 1-position. The molecular formula is C₆H₃BrClI , with a molecular weight of 317.35 g/mol .

Key Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 31928-47-9 |

| Molecular Formula | C₆H₃BrClI |

| SMILES | C1=CC(=C(C=C1Br)Cl)I |

| InChI Key | OHHKQBZOURGNLR-UHFFFAOYSA-N |

| Synonym Examples | 3-Chloro-4-iodobromobenzene; MFCD00079709 |

This compound is commercially available at ≥97% purity, with a melting point of 33–35°C and a boiling point of 103–105°C at 1 mmHg. Its light-sensitive nature necessitates storage in dark, sealed containers.

Historical Context in Halogenated Aromatic Chemistry

The synthesis of halogenated benzenes dates to the mid-19th century, with chlorobenzene and bromobenzene emerging as foundational compounds in aromatic substitution chemistry. The development of this compound is rooted in advancements in electrophilic aromatic substitution (EAS) . Early halogenation methods relied on Lewis acids (e.g., FeCl₃, AlBr₃) to polarize halogen molecules (Cl₂, Br₂) into electrophilic species.

Iodination posed unique challenges due to iodine’s lower electrophilicity, requiring oxidizing agents like nitric acid or hydrogen peroxide. The compound’s synthesis exemplifies iterative halogenation strategies, where bromine and chlorine are introduced first, followed by iodine under controlled conditions. Industrial-scale production leverages continuous flow reactors to optimize yields and purity.

Position in the Trihalogenated Benzene Compound Family

Trihalogenated benzenes exhibit diverse reactivity patterns based on halogen electronegativity, size, and position. This compound belongs to a subset with ortho-, meta-, and para-substituted halogens , distinguishing it from isomers like 1-bromo-2-chloro-4-iodobenzene (CAS: 774608-49-0).

Comparative Analysis of Trihalogenated Benzene Derivatives:

| Compound | Substituent Positions | Molecular Formula | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | 1-I, 2-Cl, 4-Br | C₆H₃BrClI | 33–35 | High iodine lability in coupling reactions |

| 1-Bromo-2-chloro-4-iodobenzene | 1-Br, 2-Cl, 4-I | C₆H₃BrClI | 90–92 | Reduced steric hindrance for nucleophilic substitution |

| 4-Bromo-3-chloro-1-iodobenzene | 1-I, 3-Cl, 4-Br | C₆H₃BrClI | 45–47 | Enhanced meta-directing effects |

The 1-iodo group in this compound enhances its reactivity in cross-coupling reactions compared to bromine/chlorine-only analogs. Steric effects from the 2-chloro substituent moderate reaction rates in nucleophilic substitutions.

Significance in Organic Chemistry Research

This compound serves as a versatile synthon in modern organic synthesis:

Cross-Coupling Reactions :

Mechanistic Studies :

Materials Science :

Pharmaceutical Applications :

Case Study: Polyoxometalate Functionalization

A 2024 study demonstrated the use of this compound derivatives in constructing X₆ synthons (X = Cl, Br, I) with polyoxometalates. These structures exhibit unique halogen-halogen interactions, enabling single-crystal-to-single-crystal transitions under desolvation.

特性

IUPAC Name |

4-bromo-2-chloro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHKQBZOURGNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370786 | |

| Record name | 4-Bromo-2-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31928-47-9 | |

| Record name | 4-Bromo-2-chloro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31928-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-iodobenzene typically involves the halogenation of benzene derivatives. One common method is the sequential halogenation of benzene, where bromine, chlorine, and iodine are introduced stepwise under controlled conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). Chlorination can be performed using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3). Iodination can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-Bromo-2-chloro-1-iodobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the halogen atoms can be substituted by other electrophiles.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing halogens makes this compound susceptible to NAS reactions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dehalogenated products.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like Br2/FeBr3, Cl2/FeCl3, HNO3/H2SO4, and SO3/H2SO4.

Nucleophilic Substitution: Reagents like NaOH, NH3, and other strong nucleophiles.

Oxidation: Reagents like KMnO4, CrO3, and H2O2.

Reduction: Reagents like NaBH4, LiAlH4, and catalytic hydrogenation.

Major Products Formed

Substitution Products: Depending on the substituents introduced, products like nitrobenzene derivatives, sulfonated benzenes, and alkylbenzenes.

Oxidation Products: Quinones and other oxidized aromatic compounds.

Reduction Products: Dehalogenated benzenes and partially reduced intermediates.

科学的研究の応用

Organic Synthesis

4-Bromo-2-chloro-1-iodobenzene serves as a versatile building block in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : Employed in Suzuki and Sonogashira coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds using boronic acids. |

| Sonogashira Coupling | Synthesis of alkynes from aryl halides and terminal alkynes. |

Medicinal Chemistry

The compound is utilized in the development of pharmaceuticals. Its halogen substituents can enhance biological activity, making it a candidate for:

- Synthesis of Bioactive Molecules : Used as an intermediate in the production of drugs targeting various diseases.

| Application Type | Description |

|---|---|

| Antifungal Agents | Derivatives exhibit activity against fungal strains. |

| Insecticides | Used in the synthesis of insecticides with specific action mechanisms. |

Materials Science

In materials science, this compound is applied in the production of specialty chemicals and polymers due to its unique chemical properties.

Research has shown that derivatives of this compound exhibit significant biological activities:

- Antifungal Activity : A study tested various halogenated compounds against Candida albicans, revealing that certain derivatives demonstrated promising antifungal properties.

| Activity Type | Findings |

|---|---|

| Insecticidal | Effective against agricultural pests. |

| Enzyme Inhibition | Potential inhibitors for cytochrome P450 enzymes affecting drug metabolism. |

Case Study 2: Synthesis and Reactivity

A microscale synthesis study highlighted the utility of this compound in nucleophilic aromatic substitution reactions:

- The compound was subjected to reactions with nucleophiles such as hydroxide ions, leading to dehalogenation and formation of valuable intermediates.

| Reaction Type | Observations |

|---|---|

| Nucleophilic Substitution | High yield of desired products with specific nucleophiles. |

作用機序

The mechanism of action of 4-Bromo-2-chloro-1-iodobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. In electrophilic aromatic substitution, the halogen atoms direct the incoming electrophiles to specific positions on the benzene ring due to their electron-withdrawing nature. In nucleophilic aromatic substitution, the halogen atoms are replaced by nucleophiles through a two-step addition-elimination mechanism, forming a Meisenheimer complex as an intermediate .

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The reactivity and applications of halogenated benzenes depend heavily on the positions and types of halogens. Below is a comparison of 4-Bromo-2-chloro-1-iodobenzene with structurally related trihalogenated benzene derivatives:

Notes:

- Substitution Effects : The 1-iodo group in this compound enhances its reactivity in Suzuki-Miyaura and Ullmann couplings compared to bromine/chlorine-only analogs .

- Steric and Electronic Differences : Compounds with iodine at the 1-position (e.g., 31928-47-9) exhibit greater polarizability and bond lability, facilitating nucleophilic aromatic substitutions. In contrast, 1-Bromo-4-iodobenzene (589-87-7) lacks chlorine, reducing steric hindrance and enabling applications in liquid crystal synthesis .

Physical and Chemical Properties

- Melting Points : this compound has a lower melting range (33–35°C) compared to 1-Bromo-4-iodobenzene (90–92°C), likely due to reduced symmetry and weaker intermolecular forces .

- Boiling Points : The boiling point of 103–105°C (at 1 mmHg) for 31928-47-9 reflects its higher molecular weight and halogen content relative to simpler dihalobenzenes .

- Light Sensitivity : Unlike 1-Bromo-4-iodobenzene, this compound requires protection from light during storage, as iodine’s labile bond increases photodegradation risk .

Commercial Availability and Pricing

生物活性

4-Bromo-2-chloro-1-iodobenzene (C6H3BrClI) is an aromatic halide that has garnered attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This compound is characterized by its unique halogen substitutions that impart specific biological activities, making it a subject of interest for researchers.

- Molecular Formula : C6H3BrClI

- Molecular Weight : 317.35 g/mol

- Melting Point : 33-35 °C

- Boiling Point : 103-105 °C

- Density : 2.272 g/cm³ at 20 °C

- Refractive Index : 1.6722

- Flash Point : 103-105 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it has been associated with insecticidal and acaricidal properties through its derivatives.

Table 1: Biological Activities and Applications

| Activity Type | Description |

|---|---|

| Insecticidal | Used as an intermediate in the production of insecticides and acaricides. |

| Antifungal | Some derivatives exhibit antifungal properties, targeting specific fungal strains. |

| Enzyme Inhibition | Potential inhibitors for various cytochrome P450 enzymes, affecting drug metabolism. |

The biological mechanisms underlying the activity of this compound are largely attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The halogen atoms in the compound can form halogen bonds, which may enhance binding affinity to target sites.

Case Study: Antifungal Activity

A recent study explored the antifungal activity of compounds derived from halogenated benzene derivatives, including this compound. The results indicated significant inhibition of growth in several fungal species, suggesting that halogenation enhances antifungal potency.

Toxicological Profile

The compound exhibits irritant properties and should be handled with care. Toxicological assessments indicate potential risks associated with exposure, including skin irritation and respiratory issues upon inhalation.

Table 2: Toxicological Data

| Toxicity Parameter | Value/Description |

|---|---|

| Irritation | Skin irritant |

| Acute Toxicity (LD50) | Data not fully established |

| Carcinogenicity | Not classified |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Bromo-2-chloro-1-iodobenzene, and how can purity be ensured?

- Methodological Answer : The compound is commonly synthesized via halogenation or iodination of bromo-chlorobenzene precursors. For example, cross-coupling reactions (e.g., Sonogashira) using this compound as a starting material have achieved yields >90% under Pd catalysis and trimethylsilylacetylene conditions . Purity (>95%) can be verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC), as referenced in supplier catalogs .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential. Key ¹H NMR peaks for derivatives of this compound include δ 7.55 (dd, J = 1.6, 0.7 Hz) and δ 7.31 (dd, J = 8.3, 1.6 Hz), corresponding to aromatic protons . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups. Cross-referencing with CRC Handbook data ensures accurate assignments .

Q. How do steric and electronic effects of halogen substituents influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The positions of Br, Cl, and I substituents direct reactivity: iodine’s lower electronegativity enhances leaving-group potential, while chlorine’s ortho-directing effect stabilizes intermediates. Steric hindrance from bromine may slow reactions at the para position. Comparative studies with analogs (e.g., 1-bromo-4-iodobenzene) highlight these trends .

Advanced Research Questions

Q. How can computational modeling predict thermodynamic stability and reaction pathways for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model substituent effects on activation energies. For example, thermodynamic parameters (Δcr<sup>g</sup>Hm° = 69–78 kJ·mol⁻¹) from vapor pressure studies of similar halogenated benzenes provide benchmarks for validating computational results . Software like Gaussian or ORCA can simulate transition states and electron density maps.

Q. What strategies resolve contradictions in spectroscopic or synthetic data for halogenated benzene derivatives?

- Methodological Answer : Contradictions (e.g., unexpected byproducts or NMR shifts) require systematic analysis:

- Replicate experiments with controlled variables (temperature, catalyst loading).

- Use tandem MS/MS or 2D NMR (e.g., HSQC) to clarify structural ambiguities.

- Apply error-assessment frameworks, as described in qualitative research methodologies, to distinguish random vs. systematic errors .

Q. How does the crystal packing of this compound derivatives correlate with intermolecular interactions?

- Methodological Answer : X-ray crystallography reveals dominant C–H···X (X = Br, I) and π-stacking interactions. For example, ethynyl-substituted analogs exhibit C(p)/B interactions in packing, influencing solubility and melting points. Pair distribution function (PDF) analysis supplements crystallographic data for amorphous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。